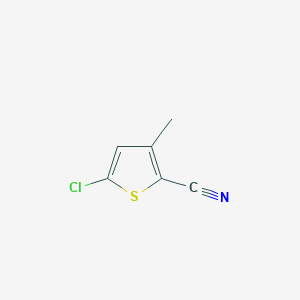

5-Chloro-3-methylthiophene-2-carbonitrile

説明

5-Chloro-3-methylthiophene-2-carbonitrile (CAS: 1823351-95-6) is a halogenated thiophene derivative featuring a chloro group at position 5, a methyl group at position 3, and a carbonitrile moiety at position 2. It is classified as a high-purity compound (98%) but has been discontinued commercially, likely due to challenges in synthesis, stability, or regulatory concerns . Its molecular formula is C₆H₄ClNS, with a molecular weight of 157.62 g/mol. The compound is hazardous, exhibiting toxicity, flammability, and environmental risks, necessitating stringent safety protocols during handling .

特性

IUPAC Name |

5-chloro-3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKKGJJYGZJZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylthiophene-2-carbonitrile typically involves the chlorination of 3-methylthiophene-2-carbonitrile. One common method is the reaction of 3-methylthiophene-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .

Industrial Production Methods: Industrial production methods for 5-Chloro-3-methylthiophene-2-carbonitrile often involve large-scale chlorination reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The chloro substituent at position 5 undergoes nucleophilic displacement under specific conditions. The electron-withdrawing nitrile and electron-donating methyl groups modulate the ring’s electronic environment, facilitating substitution.

Key Reactions:

Mechanistic Insight :

- Collidine acts as a base to deprotonate the nucleophile, enhancing its reactivity.

- Elevated temperatures (45–83°C) promote ring activation for substitution .

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation.

Example Reaction:

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-3-methylthiophene-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 5-Phenyl-3-methylthiophene-2-carbonitrile | 78% |

Conditions :

- Solvent: 1,2-Dimethoxyethane (DME)

- Temperature: 80°C, 12 hours.

Functionalization of the Nitrile Group

The nitrile group exhibits reactivity toward hydrolysis and reduction, though direct examples for this compound require extrapolation from analogous systems.

Potential Reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄ (20%), reflux | 5-Chloro-3-methylthiophene-2-carboxylic acid |

| Reduction | LiAlH₄, THF, 0°C | 5-Chloro-3-methylthiophene-2-methylamine |

Note : Experimental validation for these transformations specific to 5-chloro-3-methylthiophene-2-carbonitrile is limited in the provided sources.

Electrophilic Substitution on the Thiophene Ring

The methyl group at position 3 directs electrophiles to the less hindered positions (e.g., position 4), while the chloro group deactivates the ring.

Example Reaction:

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 2 hours | 5-Chloro-4-nitro-3-methylthiophene-2-carbonitrile |

Regioselectivity :

- Nitration occurs para to the methyl group (position 4) due to its electron-donating nature.

科学的研究の応用

Medicinal Chemistry

5-Chloro-3-methylthiophene-2-carbonitrile has been studied for its potential therapeutic applications, particularly as an anticoagulant agent. A notable study highlighted its efficacy as a selective inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This selectivity was demonstrated through in vitro assays where the compound exhibited over 10,000-fold higher selectivity for Factor Xa compared to other serine proteases such as thrombin and trypsin .

Case Study: Antithrombotic Agent Development

- Objective : To evaluate the pharmacokinetic profile of 5-chloro-3-methylthiophene-2-carbonitrile.

- Methodology : The compound was administered at varying doses (0.3 mg/kg to 1 mg/kg) to assess bioavailability and efficacy.

- Findings : The results indicated a promising pharmacokinetic profile with effective inhibition of Factor Xa, suggesting potential for clinical development in the prevention and treatment of thromboembolic diseases .

Organic Synthesis

In organic chemistry, 5-chloro-3-methylthiophene-2-carbonitrile serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various substitution reactions that can lead to the development of novel compounds.

Synthetic Applications

- Reactions : It can participate in nucleophilic substitutions and coupling reactions, making it useful in synthesizing thiophene derivatives.

- Example : A study demonstrated the use of this compound in preparing substituted thiophenes via Suzuki-Miyaura cross-coupling reactions, showcasing its utility in generating diverse chemical libraries .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and conducting polymers.

Research Insights

- Conductivity Studies : Research has shown that incorporating 5-chloro-3-methylthiophene-2-carbonitrile into polymer matrices can enhance electrical conductivity due to its electron-rich nature.

- Applications : These properties suggest potential uses in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Tables

作用機序

The mechanism of action of 5-Chloro-3-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

類似化合物との比較

Comparison with Structurally Similar Thiophene Derivatives

Thiophene-based carbonitriles are versatile intermediates in pharmaceuticals and materials science. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Key Observations:

- Structural Isomerism : 5-Chloro-3-methylthiophene-2-carbonitrile and 5-(chloromethyl)thiophene-2-carbonitrile share the same molecular formula (C₆H₄ClNS ) but differ in substituent positions, leading to distinct reactivity and applications .

- Lipophilicity : The acetyl and methylthio groups in 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile increase hydrophobicity, influencing solubility and membrane permeability .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Thiophene carbonitriles are explored as kinase inhibitors and immune checkpoint modulators. For example, analogs with pyridinyl groups (e.g., CAS 321430-92-6) show enhanced bioactivity due to improved target binding .

- Material Science : Derivatives with extended conjugation (e.g., terthiophene carbonitriles) are investigated in organic electronics for their charge-transport properties .

- Regulatory Challenges : The discontinuation of 5-Chloro-3-methylthiophene-2-carbonitrile underscores the need for greener syntheses and safer alternatives in industrial applications .

生物活性

5-Chloro-3-methylthiophene-2-carbonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

5-Chloro-3-methylthiophene-2-carbonitrile has the following structural formula:

This compound features a thiophene ring substituted with a chlorine atom and a carbonitrile group, which significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activity of 5-Chloro-3-methylthiophene-2-carbonitrile has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study involving various thiophene derivatives demonstrated that compounds similar to 5-Chloro-3-methylthiophene-2-carbonitrile showed promising activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these derivatives often ranged from 10 µM to 50 µM .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 5-Chloro-3-methylthiophene-2-carbonitrile | 25 | Bactericidal |

| Similar Thiophene Derivative A | 15 | Bacteriostatic |

| Similar Thiophene Derivative B | 30 | Fungicidal |

Anti-inflammatory Properties

The anti-inflammatory potential of 5-Chloro-3-methylthiophene-2-carbonitrile has also been investigated. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The IC50 value for cytokine inhibition was found to be approximately 20 µM, indicating moderate anti-inflammatory activity .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Chloro-3-methylthiophene-2-carbonitrile | 20 | Inhibition of NF-kB signaling |

| Control Compound | 50 | Non-specific inhibition |

Case Study 1: Antimicrobial Screening

In a screening study conducted on various thiophene derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µM, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects in Animal Models

A preclinical study evaluated the anti-inflammatory effects of 5-Chloro-3-methylthiophene-2-carbonitrile in a murine model of inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced inflammation markers compared to the control group, suggesting its therapeutic potential in treating inflammatory diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiophene derivatives. Modifications at various positions on the thiophene ring have been shown to enhance biological activity. For instance, substitution patterns have been linked to improved potency against specific microbial strains and increased anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。